3-Fluoropropyl benzoate
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Overview
Description
3-Fluoropropyl=benzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid where the hydrogen atom in the propyl group is substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl=benzoate typically involves the esterification of benzoic acid with 3-fluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 3-Fluoropropyl=benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl=benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorine atom in the propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoic acid and fluorinated alcohols.
Reduction: 3-Fluoropropanol and benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Fluoropropyl=benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoropropyl=benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the propyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyl=benzoate: Similar structure but with a chlorine atom instead of fluorine.
3-Bromopropyl=benzoate: Contains a bromine atom in place of fluorine.
3-Iodopropyl=benzoate: Iodine atom substitution in the propyl group.
Uniqueness
3-Fluoropropyl=benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
614-50-6 |
---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoropropyl benzoate |
InChI |
InChI=1S/C10H11FO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
FWFWAWNZMBTGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCF |
Origin of Product |
United States |
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